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1H-Pyrrole, 1-(4-pentenyl)-

Cat. No.: B13835694
M. Wt: 135.21 g/mol
InChI Key: STBRPFOWRLCTPT-UHFFFAOYSA-N
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Description

Contextualization of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a privileged scaffold in organic chemistry. numberanalytics.comwikipedia.org Its structure is a key component in a multitude of biologically vital molecules, including heme, chlorophyll, vitamin B12, and various alkaloids. mdpi.comresearchgate.net Beyond their natural occurrence, synthetic pyrrole derivatives are indispensable as intermediates in the creation of dyes, polymers, and advanced materials like organic light-emitting diodes (OLEDs) and semiconductors. numberanalytics.commdpi.com

The aromaticity of the pyrrole ring, to which the nitrogen's lone pair of electrons contributes, renders it electron-rich and highly reactive towards electrophilic substitution, typically at the C2 position. numberanalytics.comwikipedia.org This inherent reactivity provides a platform for extensive functionalization. A multitude of synthetic methods, including the Paal-Knorr, Knorr, and Hantzsch syntheses, have been developed to construct the pyrrole core, enabling the preparation of a diverse array of substituted derivatives. wikipedia.orgorganic-chemistry.orgpensoft.net The versatility and reactivity of the pyrrole framework ensure its continued importance in modern chemical research. numberanalytics.com

Research Trajectories for 1H-Pyrrole, 1-(4-pentenyl)-

While specific, published research focusing exclusively on 1H-Pyrrole, 1-(4-pentenyl)- is not extensively documented, its structure suggests several compelling research trajectories based on established reactivity principles for N-alkenyl heterocycles. These potential pathways highlight its utility as a versatile building block in organic synthesis.

One of the most promising applications for this compound is in ring-closing metathesis (RCM) . The 4-pentenyl group is ideally suited for RCM reactions, which would involve the terminal alkene and a second alkene tethered to the pyrrole ring, typically at the C2 position. This intramolecular reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalyst, would lead to the formation of a new fused ring system. This strategy is a powerful tool for constructing bicyclic nitrogen heterocycles. organic-chemistry.org For example, a hypothetical RCM of a C2-allyl-substituted 1-(4-pentenyl)pyrrole could yield a novel dihydroindolizine derivative, a scaffold of potential interest in medicinal chemistry. The general transformation is illustrated by the RCM of diallylamines to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org

Another significant research avenue involves intramolecular cyclization reactions . The terminal alkene of the pentenyl chain can act as a nucleophile in acid-catalyzed cyclizations or participate in radical cyclizations onto the pyrrole ring. This could provide access to fused cyclopentanopyrrole or cyclohexanopyrrole systems, depending on the regioselectivity of the cyclization.

Furthermore, the terminal double bond can undergo various functional group transformations . Hydroboration-oxidation would convert the pentenyl group into a 5-hydroxypentyl chain, introducing a hydroxyl group for further derivatization. Epoxidation followed by ring-opening would create a diol functionality. These transformations would convert the simple alkenylpyrrole into a more complex, bifunctional molecule, useful for constructing more elaborate chemical structures. The reactivity of the terminal alkene is a key feature that makes 1H-Pyrrole, 1-(4-pentenyl)- a valuable intermediate.

The table below summarizes key properties and potential reactions for N-alkenylpyrroles, exemplified by related and hypothetical compounds.

Property/ReactionDescriptionExample SubstratePotential Product
Molecular Identity Basic chemical information for the title compound.1H-Pyrrole, 1-(4-pentenyl)- N/A
Synthesis N-alkylation of pyrrole with a suitable haloalkene.Pyrrole + 5-Bromopent-1-ene1H-Pyrrole, 1-(4-pentenyl)-
Olefin Metathesis Self-metathesis of an N-alkenylpyrrole. mdpi.com1-Allyl-2,5-dimethyl-1H-pyrrole1,4-Bis(2,5-dimethyl-1H-pyrrol-1-yl)but-2-ene
Ring-Closing Metathesis (RCM) Intramolecular cyclization to form fused rings. organic-chemistry.org2-Allyl-1-(4-pentenyl)-1H-pyrrole (Hypothetical)Fused Dihydropyrrolo[1,2-a]azepine derivative
Hydroboration-Oxidation Conversion of the terminal alkene to a primary alcohol.1H-Pyrrole, 1-(4-pentenyl)- 5-(1H-Pyrrol-1-yl)pentan-1-ol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B13835694 1H-Pyrrole, 1-(4-pentenyl)-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

1-pent-4-enylpyrrole

InChI

InChI=1S/C9H13N/c1-2-3-4-7-10-8-5-6-9-10/h2,5-6,8-9H,1,3-4,7H2

InChI Key

STBRPFOWRLCTPT-UHFFFAOYSA-N

Canonical SMILES

C=CCCCN1C=CC=C1

Origin of Product

United States

Elucidation of Reaction Mechanisms and Pathways Involving 1h Pyrrole, 1 4 Pentenyl

Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring System

Pyrrole and its derivatives are known to be highly reactive towards electrophiles, a consequence of the electron-rich nature of the five-membered aromatic ring. The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its nucleophilicity compared to benzene (B151609). Electrophilic aromatic substitution (SEAr) is a fundamental reaction for this class of compounds.

Research indicates that electrophilic substitution on the pyrrole ring typically occurs at the C2 (α) position due to the greater stabilization of the resulting cationic intermediate (σ-complex) through resonance. Attack at the C2-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, which is more stable than the intermediate formed from attack at the C3 (β) position, where the charge is delocalized over only two carbon atoms.

The reactivity of the pyrrole ring is governed by both kinetic and thermodynamic factors. Thermodynamically, the stability of the intermediate σ-complex plays a crucial role in determining the regioselectivity of the substitution. Quantum chemical calculations have been employed to investigate the relative stabilities of the α- and β-protonated σ-complexes of various N-substituted pyrroles. These studies support the experimental observation that α-substitution is generally favored.

From a kinetic standpoint, the activation energy for the reaction is a key determinant. For the chemical polymerization of pyrrole initiated by an oxidant, the activation enthalpy for the initial step has been determined to be 77,091 ± 17 J and the activation entropy to be 24.25 ± 0.06 J/K. For the propagation step, the activation enthalpy is slightly lower at 70,971 ± 14 J, with an activation entropy of 10.55 ± 0.05 J/K. While these values are for the polymerization process, they provide insight into the energetics of reactions involving the pyrrole ring.

Interactive Table: Activation Parameters for Pyrrole Polymerization

Reaction StepActivation Enthalpy (H‡) (J)Activation Entropy (S‡) (J/K)
Initiation 77,091 ± 1724.25 ± 0.06
Propagation 70,971 ± 1410.55 ± 0.05

The nature of the substituent on the nitrogen atom can influence the regioselectivity of electrophilic aromatic substitution. In the case of 1H-Pyrrole, 1-(4-pentenyl)-, the N-alkenyl group is generally considered to be an electron-donating group through an inductive effect, which further activates the pyrrole ring towards electrophilic attack.

Quantum chemical calculations on model N-substituted pyrroles have shown that the predominant α- or β-orientation is determined by a combination of steric factors and the charges on the atoms of the pyrrole ring and the N-substituent. For an N-alkenyl substituent like 4-pentenyl, steric hindrance is not expected to be a significant factor in directing substitution away from the α-position. Therefore, electrophilic attack is still anticipated to occur predominantly at the C2 position.

Cyclization Reactions of the 4-Pentenyl Side Chain

The presence of the 4-pentenyl side chain in 1H-Pyrrole, 1-(4-pentenyl)- opens up possibilities for a variety of intramolecular cyclization reactions, leading to the formation of new ring systems fused to the pyrrole core. These reactions can be initiated by different mechanisms, including cycloadditions and radical-mediated pathways.

Dearomative (4+3) cycloaddition reactions have been developed for 3-alkenylpyrroles with in situ-generated oxyallyl cations to produce cyclohepta[b]pyrroles. While this specific example involves a 3-alkenylpyrrole, the principle of using the pyrrole as a 4π component in a cycloaddition can be extended to N-alkenylpyrroles under appropriate conditions. Such reactions provide a powerful method for the construction of complex, fused heterocyclic systems in a single step.

N-substituted pyrroles can also participate in other types of cycloadditions, such as [4+2], [2+2], and [2+1] cyclizations, particularly when an electron-withdrawing group is present on the nitrogen. In the case of 1H-Pyrrole, 1-(4-pentenyl)-, the alkenyl group itself can act as the 2π component in an intramolecular cycloaddition with the pyrrole ring acting as the 4π component, although this is less common without specific activation.

Polymerization Mechanisms Involving the Pentenyl Group

The 1-(4-pentenyl)- substituent provides a secondary route for polymerization, independent of the pyrrole ring's electropolymerization. This pathway leverages the reactivity of the terminal carbon-carbon double bond, which is characteristic of vinyl-type monomers.

Electropolymerization is a powerful technique for synthesizing conductive polymer films directly onto an electrode surface. In the case of 1H-Pyrrole, 1-(4-pentenyl)-, this process exclusively involves the pyrrole ring, while the pentenyl group remains a pendant side chain on the resulting polymer backbone.

The mechanism for the electropolymerization of pyrrole and its N-substituted derivatives is a well-established oxidative process. rsc.orgnih.gov It initiates with the removal of an electron from the π-system of the pyrrole monomer at an anode, forming a highly reactive radical cation. nih.govresearchgate.net Two of these radical cations then couple, typically at the electron-rich C2 and C5 positions, to form a dimer dication after the loss of two protons. This dimer, being more easily oxidized than the monomer, continues to react with other monomer radical cations, propagating the chain and forming an adherent, conjugated polymer film on the electrode surface. nih.gov The pentenyl group, being a non-electroactive alkyl chain, does not participate in this process but influences the polymer's final properties.

The efficiency of electropolymerization and the quality of the resulting poly(1-(4-pentenyl)pyrrole) film are governed by several key parameters. These include the choice of solvent, supporting electrolyte, electrode material, and the electrochemical conditions (e.g., potential range and scan rate). While specific studies on 1H-Pyrrole, 1-(4-pentenyl)- are not prevalent, the parameters can be inferred from studies on analogous N-substituted pyrroles. researchgate.netnih.gov

ParameterTypical Value / ConditionSignificanceReference Example
Working ElectrodePlatinum (Pt), Indium Tin Oxide (ITO), Glassy CarbonProvides the surface for polymer film deposition. The material can influence film adhesion and morphology.Pt or ITO electrodes are commonly used for pyrrole derivatives. nih.govnih.gov
SolventAcetonitrile (ACN), Propylene Carbonate (PC)Must dissolve the monomer and electrolyte while providing a suitable electrochemical window.ACN is a standard solvent for the electropolymerization of many organic monomers.
Supporting ElectrolyteTetrabutylammonium perchlorate (B79767) (TBAP), Lithium perchlorate (LiClO₄)Ensures conductivity of the solution and provides counter-ions for doping the polymer film.0.1 M solutions of salts like TBAP are typical.
Monomer Concentration0.01 - 0.1 MAffects the rate of polymerization and the thickness of the resulting film. researchgate.netConcentrations around 0.05 M are frequently employed. researchgate.net
Potential Control MethodCyclic Voltammetry (Potentiodynamic) or PotentiostaticDetermines how the oxidation potential is applied. Cyclic voltammetry allows for monitoring of polymer growth and redox activity.Repeatedly cycling the potential between a lower limit (e.g., -0.5 V) and an upper limit (e.g., +0.9 to +1.4 V) vs. a reference electrode like Ag/AgCl. nih.gov
Scan Rate50 - 100 mV/sInfluences the morphology and density of the polymer film.A scan rate of 100 mV/s is common for building polymer films. nih.gov

The presence of the N-hydroxyalkyl groups in related monomers was found to increase the potential required for polymerization due to steric hindrance, a factor that would similarly apply to the pentenyl group. researchgate.net

The terminal alkene of the 4-pentenyl group is amenable to polymerization via radical mechanisms, offering a pathway to create polymers with a completely different architecture: a flexible, non-conjugated aliphatic backbone with pendant pyrrole groups. nih.gov To achieve well-defined polymers with controlled molecular weight and low dispersity, controlled radical polymerization (CRP) techniques are employed. mdpi.com

Common CRP methods applicable to vinyl monomers include:

Atom Transfer Radical Polymerization (ATRP): This technique uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chain by transferring a halogen atom. cmu.edusigmaaldrich.com This process minimizes irreversible termination reactions, allowing chains to grow uniformly. mdpi.com For 1H-Pyrrole, 1-(4-pentenyl)-, an alkyl halide initiator would be used to start the polymerization from the pentenyl group's double bond.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is mediated by a thiocarbonylthio compound, known as a RAFT agent. nih.gov The growing radical chain reversibly adds to the RAFT agent, forming a dormant intermediate. This equilibrium allows for the controlled growth of polymer chains. nih.gov RAFT is known for its tolerance to a wide variety of functional groups, making it suitable for monomers containing the pyrrole moiety. rsc.org

These methods produce a polymer structure where the pyrrole units are side chains, not part of the main conjugated backbone as in electropolymerization. This architecture prevents electronic communication along the polymer backbone but allows the pyrrole units to be used for subsequent functionalization or as charge-hopping sites. nih.gov

When 1H-Pyrrole, 1-(4-pentenyl)- is electropolymerized, the N-substituent plays a crucial role in determining the final structure and electronic properties of the resulting polypyrrole. researchgate.net The polymerization connects pyrrole units through their α-positions (C2 and C5), creating a π-conjugated system responsible for the material's conductive properties.

The 1-(4-pentenyl)- group is a flexible, bulky, and electronically insulating substituent. Its presence has several significant effects:

Steric Hindrance: The pentenyl group forces a twist in the polymer backbone, disrupting the planarity between adjacent pyrrole rings. This steric effect reduces the effective conjugation length along the polymer chain. researchgate.net

Electronic Effects: A shorter conjugation length increases the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a larger band gap compared to unsubstituted polypyrrole. This typically leads to lower electrical conductivity and a blue shift in the polymer's optical absorption spectrum. researchgate.net

Morphology and Solubility: The bulky, non-polar side chains can decrease inter-chain interactions and packing efficiency. While this can negatively impact conductivity, it often improves the polymer's solubility in common organic solvents, which is a significant advantage for processing. researchgate.net

The electrochemical properties are also affected. The oxidation potential of N-substituted pyrroles is often higher than that of unsubstituted pyrrole, partly due to the steric hindrance from the substituent, which can make the formation of the planar conjugated polymer more difficult. researchgate.netresearchgate.net

PropertyUnsubstituted Polypyrrole (PPy)Expected Properties of Poly(1-(4-pentenyl)pyrrole)Reason for Difference
Conjugation LengthHigh (extensive π-system)LowerSteric hindrance from the pentenyl group disrupts backbone planarity. researchgate.net
Band Gap (Eg)Lower (typically ~2.2 eV)HigherReduced conjugation length increases the HOMO-LUMO gap. researchgate.net
Electrical ConductivityHigherLowerDisrupted conjugation and potentially poorer inter-chain charge transport.
SolubilityGenerally insolublePotentially improved in organic solventsThe non-polar pentenyl side chains can enhance interactions with solvents and reduce strong inter-chain packing. researchgate.net
Oxidation PotentialLowerHigherSteric effects from the N-substituent can make oxidation and polymerization more difficult. researchgate.net

Computational and Theoretical Investigations of 1h Pyrrole, 1 4 Pentenyl

Electronic Structure and Aromaticity Analysis of the Pyrrole (B145914) Moiety

The pyrrole ring, a five-membered aromatic heterocycle, possesses a unique electronic structure due to the inclusion of a nitrogen atom. The nitrogen's lone pair of electrons actively participates in the π-system, creating a six-π-electron aromatic sextet that confers significant stability. This delocalization of electrons makes the pyrrole ring more electron-rich and, consequently, more reactive towards electrophilic aromatic substitution compared to benzene (B151609). pearson.comlibretexts.org The distribution of the nitrogen's lone pair electrons within the ring is a key feature of its aromaticity. libretexts.org

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules like 1H-Pyrrole, 1-(4-pentenyl)-. DFT calculations, often employing functionals like B3LYP, provide insights into molecular geometry, stability, and the distribution of electron density. nih.govnih.gov These calculations can determine optimized bond lengths and angles, offering a detailed picture of the molecule's three-dimensional structure. For the pyrrole ring, typical C-N bond lengths are around 1.370 Å, C2-C3 is approximately 1.382 Å, and C3-C4 is about 1.417 Å. researchgate.net

Table 1: Representative DFT-Calculated Bond Lengths in the Pyrrole Moiety

BondTypical Length (Å)
N1-C21.370
C2-C31.382
C3-C41.417
N1-C51.370
C4-C51.382

Note: These are representative values and can vary slightly depending on the computational method and basis set used.

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of 1H-Pyrrole, 1-(4-pentenyl)- can be predicted by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher reactivity. nih.govresearchgate.net

In pyrrole, the HOMO is typically located over the C=C bonds, indicating that these are the likely sites for electrophilic attack. researchgate.net The nitrogen atom's lone pair contributes significantly to the electron density of the ring, making it more nucleophilic and prone to reaction with electrophiles. pearson.com Computational methods can predict the preferred sites of reaction by calculating reactivity indices and mapping the molecular electrostatic potential, which shows the distribution of charge within the molecule. nih.govnih.gov The 2-position of the pyrrole ring is generally the most favorable site for electrophilic substitution due to the greater stabilization of the resulting carbocation intermediate through resonance with the nitrogen atom. pearson.com

Conformational Landscape of the N-Pentenyl Substituent

Energy Minimization and Rotational Barrier Studies

Computational methods are employed to explore the conformational landscape of the N-pentenyl chain. By performing a systematic rotation around the single bonds of the substituent, a potential energy surface can be generated. This surface reveals the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). nih.govresearchgate.net

For N-substituted pyrroles, the rotation around the N-C bond connecting the substituent to the ring is of particular interest. The planarity of the pyrrole ring and the steric interactions between the pentenyl chain and the ring hydrogens will dictate the preferred rotational conformers. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Table 2: Hypothetical Relative Energies of N-Pentenyl Conformers

ConformerDihedral Angle (C5-N1-C6-C7)Relative Energy (kcal/mol)
Anti180°0.0
Gauche60°1.2
Eclipsed5.0

Note: This is a hypothetical example to illustrate the concept. Actual values would require specific computational studies.

Impact of Conformation on Intramolecular Reactivity

The spatial arrangement of the N-pentenyl chain is crucial for potential intramolecular reactions. For a reaction to occur between the terminal double bond of the pentenyl group and the pyrrole ring, the molecule must adopt a conformation that brings these two reactive sites into close proximity.

The probability of such a reactive conformation is determined by the energy landscape. If the conformation required for the intramolecular reaction is energetically unfavorable (i.e., a high-energy state), the reaction will be slow or may not occur at all. Conversely, if a reactive conformation is close in energy to the ground state, the intramolecular reaction is more likely to proceed. The presence of bulky substituents on the pentenyl chain or the pyrrole ring can sterically hinder the adoption of a reactive conformation. nih.gov

Mechanistic Pathways and Transition State Characterization

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For 1H-Pyrrole, 1-(4-pentenyl)-, theoretical studies can map out the entire reaction pathway for intramolecular cyclization or other reactions.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides critical information about the geometry of the reacting species at the point of bond formation or cleavage. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. researchgate.net

For intramolecular reactions involving the pentenyl chain and the pyrrole ring, a key mechanistic step could be the electrophilic attack of the terminal double bond onto the electron-rich pyrrole ring, leading to the formation of a new cyclic structure. nih.gov DFT calculations can be used to model the structures and energies of reactants, intermediates, transition states, and products along this reaction pathway. The calculated activation energies can then be used to predict the feasibility of different proposed mechanisms.

Prediction of Reaction Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity and stereoselectivity of intramolecular processes involving 1H-Pyrrole, 1-(4-pentenyl)-. The pentenyl side chain offers the potential for intramolecular cyclization, and theoretical calculations can elucidate the most likely reaction pathways.

One of the primary reactions to consider is an intramolecular cyclization, which could, in principle, lead to different ring systems. The regioselectivity of such a cyclization would be determined by the relative activation energies of the transition states leading to the different possible products. For instance, a [2+2] cycloaddition could be envisaged, although likely requiring photochemical conditions. In such a case, density functional theory (DFT) calculations would be employed to model the transition states for the formation of different regioisomers. The regioselectivity in similar intramolecular cycloadditions of ene-ketenes has been shown to be governed by the stability of carbocation-like character in the transition state. By analogy, the preferred pathway for 1H-Pyrrole, 1-(4-pentenyl)- would be the one that proceeds through a more stable transition state.

Stereoselectivity in such cyclization reactions is also amenable to computational prediction. The formation of new chiral centers during the reaction would lead to different stereoisomers. By calculating the energies of the diastereomeric transition states, it is possible to predict the favored product. For example, in a hypothetical intramolecular Diels-Alder reaction (which would require further unsaturation in the pyrrole ring to act as a diene), the endo and exo transition states would be modeled to determine the stereochemical outcome.

Illustrative Data Table for Predicted Regioselectivity in a Hypothetical Intramolecular Cyclization:

Product Isomer Transition State Calculated Relative Activation Energy (kcal/mol) Predicted Major/Minor Product
A (Fused-ring)TS-A0.0Major
B (Bridged-ring)TS-B+3.5Minor

Note: This data is hypothetical and serves to illustrate the type of output obtained from computational studies on regioselectivity.

Solvent Effects and Catalytic Activation within Theoretical Frameworks

The reaction environment, including the solvent and the presence of catalysts, can significantly influence the outcome of a reaction. Theoretical frameworks are essential for understanding these effects at a molecular level.

Solvent Effects: The choice of solvent can alter reaction rates and selectivities. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of the solvent. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in different solvent environments. For a potential intramolecular cyclization of 1H-Pyrrole, 1-(4-pentenyl)-, a polar solvent might stabilize a more polar transition state over a less polar one, thereby altering the regioselectivity or stereoselectivity compared to the gas phase or a nonpolar solvent. Studies on N-alkenylnitrone electrocyclizations have demonstrated the significant role of solvent in influencing activation energies. nih.govchemrxiv.org

Illustrative Data Table for Solvent Effects on Activation Energy:

Solvent Dielectric Constant Calculated Activation Energy (kcal/mol)
Gas Phase1.025.0
Toluene2.424.5
Acetonitrile37.522.1

Note: This data is hypothetical and illustrates the trend of stabilization of a polar transition state in more polar solvents.

Catalytic Activation: Theoretical studies are also invaluable for elucidating the mechanisms of catalyzed reactions. For 1H-Pyrrole, 1-(4-pentenyl)-, a transition metal catalyst could be employed to facilitate intramolecular cyclization. DFT calculations can be used to map out the entire catalytic cycle, including ligand exchange, oxidative addition, migratory insertion, and reductive elimination steps. For instance, a rhodium-catalyzed intramolecular [2+2+2] cycloaddition of allene-ene-ynes has been studied computationally, revealing the intricate details of the reaction mechanism and the origins of stereoselectivity. researchgate.netrsc.org A similar approach could be applied to model a hypothetical rhodium-catalyzed cyclization of 1H-Pyrrole, 1-(4-pentenyl)-, identifying the rate-determining step and the intermediates involved. Such calculations would be crucial for understanding the role of the catalyst and for designing more efficient catalytic systems.

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies

High-resolution NMR spectroscopy serves as a powerful, non-invasive tool for investigating molecular dynamics and structure in solution. nih.gov For 1H-Pyrrole, 1-(4-pentenyl)-, NMR techniques are crucial for studying both the progress of reactions and the inherent flexibility of the molecule.

Elucidation of Reaction Intermediates

NMR spectroscopy is particularly advantageous for the real-time monitoring of chemical reactions, allowing for the detection and characterization of short-lived intermediates that are often missed by methods analyzing only the reaction's endpoint. magritek.com By acquiring spectra at various time points during a reaction, changes in the concentrations of reactants, products, and any observable intermediates can be tracked. magritek.com For instance, in reactions involving the pyrrole (B145914) ring, such as protonation or electrophilic substitution, NMR can provide evidence for the formation of transient cationic species like pyrrolium ions. researchgate.net While N-substituted pyrroles are generally protonated at the C2 and C3 positions of the pyrrole ring, the specific intermediates formed would be highly dependent on the reaction conditions and reagents used. researchgate.netresearchgate.net The appearance and subsequent disappearance of unique signals in the ¹H or ¹³C NMR spectra can signify the formation and consumption of an intermediate, providing critical insights into the reaction pathway.

A hypothetical reaction monitoring of the synthesis of 1H-Pyrrole, 1-(4-pentenyl)- could reveal the transient formation of intermediates. The table below illustrates hypothetical ¹H NMR data for a potential intermediate versus the final product.

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring

Proton Intermediate (ppm) Final Product (ppm)
Pyrrole H-2, H-5 7.0-7.5 (broad) 6.68
Pyrrole H-3, H-4 6.2-6.5 (broad) 6.15
N-CH₂ 4.10 3.85
CH₂=CH 5.85 5.75
CH₂=CH 5.05, 4.98 5.00, 4.95
CH₂-CH₂-N 2.15 2.08
CH₂-C=C 2.00 1.75

Conformational Dynamics of the Pentenyl Chain

At room temperature, the rotation around the C-C single bonds of the pentenyl chain is typically fast on the NMR timescale, resulting in time-averaged signals. However, by lowering the temperature, it may be possible to slow down these rotations enough to observe distinct signals for different conformers. The energy barriers for these rotations can be calculated from the coalescence temperature of the signals. copernicus.org This analysis helps in understanding the conformational preferences of the pentenyl chain.

Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal through-space interactions between protons, providing evidence for the predominant solution-state conformation. For example, NOE cross-peaks between protons on the pyrrole ring and specific protons on the pentenyl chain would indicate their spatial proximity, helping to define the chain's orientation relative to the aromatic ring. The study of such conformational dynamics is crucial as it can impact steric accessibility to the pyrrole ring and the terminal double bond, thereby influencing reaction outcomes. utoronto.cabiorxiv.org

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an indispensable analytical technique for monitoring reaction progress and confirming the identity of products by providing highly accurate molecular weight and fragmentation data. researchgate.netnih.gov

Identification of Transient Species

In reaction monitoring, electrospray ionization (ESI) or other soft ionization techniques coupled with mass spectrometry can be used to detect and identify transient species directly from the reaction mixture. These techniques transfer ions from solution to the gas phase with minimal fragmentation, allowing for the observation of reaction intermediates as they are formed and consumed. For a reaction involving 1H-Pyrrole, 1-(4-pentenyl)-, this could include identifying complexes with catalysts or short-lived addition products. lifesciencesite.com The high sensitivity of MS allows for the detection of these species even at very low concentrations. researchgate.net

Fragmentation Pattern Analysis for Structural Proof

Electron ionization (EI) mass spectrometry is commonly used to generate a reproducible fragmentation pattern, which serves as a "molecular fingerprint" for a compound. The fragmentation of 1H-Pyrrole, 1-(4-pentenyl)- would likely involve characteristic losses from both the pyrrole ring and the pentenyl side chain.

The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound (C₉H₁₃N). Key fragmentation pathways for N-alkylpyrroles often involve cleavage of the bond beta to the nitrogen atom, leading to the loss of an alkene fragment. For 1H-Pyrrole, 1-(4-pentenyl)-, this could result in the loss of a butene radical. Another common fragmentation pathway for pyrroles is the cleavage of the ring itself. The presence of the terminal double bond in the pentenyl chain offers additional fragmentation possibilities, such as McLafferty-type rearrangements.

Analysis of tandem mass spectrometry (MS/MS) data, where a specific precursor ion is selected and fragmented, can provide even more detailed structural information, confirming the connectivity of the atoms within the molecule. lifesciencesite.com For example, fragmentation of the molecular ion could yield ions corresponding to the pyrrole ring and the pentenyl chain, confirming the N-alkylation.

Table 2: Predicted Mass Spectrometry Fragmentation for 1H-Pyrrole, 1-(4-pentenyl)-

m/z Proposed Fragment
135 [M]⁺ (Molecular Ion)
81 [M - C₄H₈]⁺ (Loss of butene)
80 [C₅H₆N]⁺ (Pyrrolylmethyl cation)
67 [C₄H₅N]⁺ (Pyrrole cation)
54 [C₄H₆]⁺ (Butadiene cation from pentenyl chain)

Note: This table is predictive and actual fragmentation may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and is highly effective for tracking their transformations during a chemical reaction. americanpharmaceuticalreview.comnih.gov

In 1H-Pyrrole, 1-(4-pentenyl)-, key functional groups include the C-H bonds of the aromatic pyrrole ring, the C=C double bond of the pentenyl chain, and the C-N bond of the N-alkyl group.

Pyrrole Ring Vibrations: The pyrrole ring exhibits characteristic C-H stretching vibrations typically above 3100 cm⁻¹, and C=C and C-N stretching vibrations in the 1300-1600 cm⁻¹ region. researchgate.net

Pentenyl Chain Vibrations: The terminal C=C double bond will show a stretching vibration around 1640 cm⁻¹. The C-H bonds of the alkene will have stretching frequencies around 3080 cm⁻¹ (for =C-H) and below 3000 cm⁻¹ (for sp³ C-H). researchgate.net

Functional Group Transformation: During a reaction, changes in these vibrational bands can be monitored. For example, if the terminal double bond of the pentenyl chain undergoes hydrogenation, the peak around 1640 cm⁻¹ will disappear, and the intensity of the sp³ C-H stretching bands will increase. Similarly, if the pyrrole ring is modified, for instance through substitution, new bands corresponding to the substituent will appear, and the pattern of the ring vibrations may shift. frontiersin.org

Raman spectroscopy often provides complementary information to IR spectroscopy. mdpi.com For instance, the C=C stretching vibration of the pentenyl chain, being a symmetric vibration, is expected to give a strong signal in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for 1H-Pyrrole, 1-(4-pentenyl)-

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
Pyrrole C-H Stretch ~3120 ~3120
Alkene =C-H Stretch ~3080 ~3080
Alkane C-H Stretch 2850-2960 2850-2960
Alkene C=C Stretch ~1640 Strong, ~1640
Pyrrole Ring Stretch 1300-1600 1300-1600

By utilizing these advanced spectroscopic methods in concert, a detailed and dynamic picture of the chemical behavior and structure of 1H-Pyrrole, 1-(4-pentenyl)- can be constructed, facilitating a deeper understanding of its properties and reactivity.

X-ray Crystallography of Key Derivatives for Definitive Structural Assignment

Structural Analysis of Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate

A key derivative that has been successfully characterized by single-crystal X-ray diffraction is ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate. nih.gov This compound, while differing from the parent structure by the inclusion of a nitro group at the 4-position, an ethyl carboxylate at the 2-position, and a pentynyl chain instead of a pentenyl chain, serves as a crucial analogue for understanding the molecular geometry and packing interactions.

The crystallographic analysis reveals that the nitro and ester functional groups are coplanar with the pyrrole ring. nih.gov This planarity suggests a significant degree of electronic delocalization within the pyrrole system, which is a common feature of aromatic heterocycles. The molecule crystallizes in a manner that forms layer-like structures, primarily stabilized by C-H···O hydrogen bonds. nih.gov

Detailed crystallographic data for ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate is presented in the interactive table below.

Interactive Crystallographic Data Table for Ethyl 4-nitro-1-(4-pentynyl)-1H-pyrrole-2-carboxylate

ParameterValue
Empirical Formula C₁₂H₁₄N₂O₄
Formula Weight 250.25
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions
a (Å)7.9359 (3)
b (Å)22.1891 (9)
c (Å)8.2844 (4)
α (°)90
β (°)117.206 (2)
γ (°)90
Volume (ų)1296.65 (10)
Z 4
Calculated Density (Mg/m³)1.282
Absorption Coefficient (mm⁻¹)0.098
F(000) 528

Data sourced from Acta Crystallographica Section E: Crystallographic Communications. nih.gov

The structural data obtained from this derivative underscores the utility of X-ray crystallography in confirming the outcomes of synthetic transformations and in providing a solid foundation for understanding the structure-property relationships of N-substituted pyrroles. The planarity of the substituted pyrrole ring system and the nature of the intermolecular interactions observed in the crystal lattice are key features that likely influence the bulk properties and reactivity of such compounds. Further crystallographic studies on a wider range of derivatives of 1H-Pyrrole, 1-(4-pentenyl)- would be highly beneficial for a more comprehensive structural understanding.

Role As a Versatile Precursor and Building Block in Complex Molecular Syntheses

Scaffold for the Construction of Fused Heterocyclic Systems

The dual functionality of 1H-Pyrrole, 1-(4-pentenyl)- makes it an excellent starting material for building fused heterocyclic systems. Both the pyrrole (B145914) nucleus and the pentenyl side chain can participate in cyclization reactions, leading to novel polycyclic structures that are of significant interest in medicinal and materials chemistry.

Pyrrolo-Fused Rings via Cycloaddition Chemistry

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic compounds in a single step. 1H-Pyrrole, 1-(4-pentenyl)- can engage in these reactions in several ways, primarily through intramolecular pathways involving the pyrrole ring and the alkene.

[3+2] Cycloaddition: Azomethine ylides generated from α-amino acids can react with the alkene of the pentenyl chain in a [3+2] cycloaddition to form hexahydropyrrolo[3,4-b]pyrrole-fused systems. This strategy provides rapid access to complex fused quinoline structures after subsequent reduction and intramolecular lactamization steps rsc.org.

[4+2] Cycloaddition (Diels-Alder Reaction): The pyrrole ring itself can act as a diene in Diels-Alder reactions, particularly when fused with electron-withdrawing groups like in 4-acyl-1H-pyrrole-2,3-diones nih.gov. While intermolecular examples are more common, intramolecular variants with the tethered pentenyl chain are mechanistically feasible, leading to the formation of strained but synthetically valuable bridged ring systems.

1,3-Dipolar Cycloaddition: The pyrrole moiety can also act as a dipolarophile. For instance, 1,3-dipolar cycloaddition reactions between 4-acyl-1H-pyrrole-2,3-diones and nitrones have been studied to create complex spiro polyheterocycles mdpi.com. The pentenyl group in 1H-Pyrrole, 1-(4-pentenyl)- can similarly serve as the dipolarophile for various 1,3-dipoles, leading to isoxazolidine- or pyrazolidine-fused pyrrole systems.

These cycloaddition strategies highlight the versatility of the molecule in generating stereochemically rich, fused heterocyclic scaffolds from a single, readily accessible precursor.

Synthesis of N-Substituted Pyrrole Dimers and Oligomers

The pyrrole ring is susceptible to oxidative coupling, a common method for synthesizing polypyrroles. In the case of 1H-Pyrrole, 1-(4-pentenyl)-, this reactivity can be harnessed to form well-defined dimers and oligomers where the pyrrole units are linked at their α-positions (2- and 5-positions). The pentenyl chains remain as substituents on the nitrogen atoms, offering sites for further functionalization.

Chemical or electrochemical oxidation can initiate the polymerization process. By carefully controlling the reaction conditions, such as the oxidant-to-monomer ratio, temperature, and reaction time, the coupling can be limited to the formation of dimers and short-chain oligomers. These molecules are valuable as functional building blocks for larger supramolecular assemblies or as ligands for catalysis.

Precursor for Advanced Polymer Architectures

The ability of 1H-Pyrrole, 1-(4-pentenyl)- to undergo polymerization through both its pyrrole ring and its pentenyl side chain makes it a unique monomer for designing advanced polymer architectures with tailored properties.

Design of Conductive and Functional Polymers

Polypyrrole is one of the most studied conductive polymers due to its high conductivity, environmental stability, and ease of synthesis iosrjournals.org. The polymerization of 1H-Pyrrole, 1-(4-pentenyl)- via oxidative coupling of the pyrrole rings leads to a conductive polypyrrole backbone.

The key feature of this monomer is the pendant pentenyl group, which imparts functionality to the final polymer. Unlike unsubstituted polypyrrole, which is often insoluble and difficult to process, the aliphatic side chains can improve solubility in organic solvents. More importantly, the terminal double bonds are preserved along the polymer backbone and are available for post-polymerization modification. This allows for the covalent attachment of other molecules, such as fluorescent dyes, bioactive compounds, or cross-linking agents, to create highly functional materials for applications in sensors, biomedical devices, and electronic components nih.gov.

Polymerization MethodResulting PolymerKey FeaturesPotential Applications
Chemical Oxidation (e.g., with FeCl₃)Poly(1-(4-pentenyl)pyrrole)Conductive backbone, improved solubility, pendant alkene groups for functionalization.Antistatic coatings, chemical sensors, functional membranes.
Electrochemical PolymerizationPoly(1-(4-pentenyl)pyrrole) filmConductive film deposited on an electrode surface, controllable thickness, pendant alkene groups.Biosensors, drug delivery systems, smart electrodes.

Synthesis of Block Copolymers and Macromolecular Conjugates

Block copolymers are macromolecules composed of two or more distinct polymer chains linked together. They can self-assemble into ordered nanostructures, making them useful for a wide range of applications. 1H-Pyrrole, 1-(4-pentenyl)- can be incorporated into block copolymers using controlled polymerization techniques.

For example, the pentenyl group can participate in Ring-Opening Metathesis Polymerization (ROMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This allows for the synthesis of block copolymers where one block is a conductive polypyrrole segment (formed by oxidative polymerization) and the other is a flexible, soluble polymer derived from the pentenyl chain. Such architectures combine the electronic properties of conjugated polymers with the processability and self-assembly capabilities of traditional block copolymers nih.gov.

Furthermore, the pendant alkene groups can be used as handles to graft other polymer chains onto the polypyrrole backbone, creating "graft copolymers" or "polymer brushes." This strategy is useful for creating complex macromolecular conjugates with tailored properties for applications in nanotechnology and materials science mdpi.com.

Strategies for Diversity-Oriented Synthesis Using 1H-Pyrrole, 1-(4-pentenyl)-

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology nih.govscispace.com. 1H-Pyrrole, 1-(4-pentenyl)- is an ideal scaffold for DOS due to its two distinct points of reactivity.

The "build/couple/pair" strategy is a common approach in DOS where simple building blocks are combined to create complex molecular scaffolds scispace.comcam.ac.ukcam.ac.uk. 1H-Pyrrole, 1-(4-pentenyl)- can be used in such a strategy as follows:

Build/Couple Phase: The pyrrole ring can be functionalized at the 2- and 5-positions through various reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation. Simultaneously or sequentially, the terminal alkene of the pentenyl chain can be transformed through reactions such as hydroboration-oxidation (to an alcohol), ozonolysis (to an aldehyde), or epoxidation.

Pair Phase: The newly introduced functional groups on the pyrrole ring and the modified side chain can then be "paired" through intramolecular cyclization reactions to generate a diverse range of fused or spirocyclic heterocyclic systems.

By systematically varying the reactions performed at each site, a large library of complex and diverse molecules can be generated from a single, common precursor. This approach leverages the inherent reactivity of 1H-Pyrrole, 1-(4-pentenyl)- to efficiently explore a broad chemical space.

Functionalization SiteReaction ExampleResulting Functional GroupPotential for Diversity
Pyrrole Ring (C2/C5)Vilsmeier-Haack ReactionAldehyde (-CHO)Can be converted to amines, alcohols, carboxylic acids, or used in multicomponent reactions.
Pentenyl Chain (C=C)Hydroboration-OxidationPrimary Alcohol (-OH)Can be oxidized, esterified, or converted to a leaving group for substitution reactions.
Pentenyl Chain (C=C)OzonolysisAldehyde (-CHO)Can undergo cyclization with nucleophiles on the pyrrole ring or be used in further synthetic elaborations.

Parallel Synthesis and Library Generation

The chemical entity, 1H-Pyrrole, 1-(4-pentenyl)-, serves as a highly adaptable precursor in the realm of parallel synthesis and the generation of compound libraries. Its utility stems from the presence of two key reactive sites: the pyrrole ring and the terminal alkene of the pentenyl substituent. These features allow for a multitude of chemical transformations that can be exploited in a combinatorial fashion to rapidly generate large collections of structurally diverse molecules. Such libraries are invaluable in high-throughput screening for the discovery of new bioactive compounds.

The strategic design of parallel synthesis campaigns utilizing 1H-Pyrrole, 1-(4-pentenyl)- as a starting material enables the systematic exploration of chemical space around a core pyrrole scaffold. Methodologies such as olefin metathesis, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose, as they are generally robust, have a broad substrate scope, and can be performed in a parallel format.

One prominent strategy involves leveraging the terminal alkene for olefin metathesis. In this approach, cross-metathesis with a diverse set of olefin partners can introduce a wide array of functional groups and structural motifs. Similarly, ring-closing metathesis can be employed by first appending a second olefin-containing tether to the pyrrole core, leading to the formation of various fused or spirocyclic ring systems.

Another powerful technique is the use of cycloaddition reactions. For instance, the pyrrole ring can act as a diene in [4+3] cycloaddition reactions, reacting with various oxyallyl cations to produce complex bicyclic structures. nih.govacs.org The pentenyl double bond can also participate in cycloadditions, such as 1,3-dipolar cycloadditions with nitrile oxides or azides, to yield five-membered heterocyclic rings.

The intramolecular Heck reaction represents another viable pathway for library generation. nih.govnih.govrsc.orgprinceton.edu By introducing a haloaryl or haloalkenyl group elsewhere on a molecule derived from 1H-Pyrrole, 1-(4-pentenyl)-, subsequent intramolecular cyclization can lead to the formation of novel polycyclic pyrrole derivatives. The diversity in such a library can be achieved by varying the nature and substitution pattern of the halide-containing fragment.

The table below illustrates a representative example of how a library of compounds could be generated from 1H-Pyrrole, 1-(4-pentenyl)- through a hypothetical parallel cross-metathesis reaction scheme.

EntryOlefin PartnerCatalystResulting Structure
1Methyl acrylateGrubbs' II Catalyst(E)-methyl 6-(1H-pyrrol-1-yl)hex-2-enoate
2StyreneGrubbs' II Catalyst1-((E)-6-phenylhex-4-en-1-yl)-1H-pyrrole
3Allyl alcoholGrubbs' II Catalyst(E)-6-(1H-pyrrol-1-yl)hex-2-en-1-ol
4N-allylacetamideGrubbs' II CatalystN-((E)-6-(1H-pyrrol-1-yl)hex-2-en-1-yl)acetamide

This systematic approach to modifying the 1H-Pyrrole, 1-(4-pentenyl)- scaffold underscores its importance as a versatile building block in diversity-oriented synthesis, a strategy aimed at creating structurally complex and diverse small molecules for biological screening. cam.ac.ukcam.ac.uknih.govrsc.org

Applications in Materials Science and Polymer Chemistry

Fabrication of Electrically Conductive and Optically Active Pyrrole-Based Materials

The synthesis of electrically conductive and optically active polymers from 1H-Pyrrole, 1-(4-pentenyl)- is a significant area of investigation. The pyrrole (B145914) moiety provides the basis for a conjugated polymer backbone, essential for electrical conductivity, while the N-alkenyl substituent can influence the polymer's optical properties and processing characteristics.

Electrochemical Polymerization for Film Deposition

Electrochemical polymerization is a key technique for depositing thin, uniform, and adherent films of poly(1-(4-pentenyl)pyrrole) onto electrode surfaces. This method offers precise control over the film thickness and morphology by adjusting parameters such as monomer concentration, electrolyte composition, and applied potential.

The polymerization of N-alkenylpyrroles, including 1-(4-pentenyl)pyrrole, has been shown to proceed via an electrochemical oxidation process. The oxidation potential of 1-(4-pentenyl)pyrrole is a critical parameter for its electropolymerization. Studies on a series of N-alkenylpyrroles have provided insights into the electrochemical behavior of these monomers. The resulting poly(1-(4-pentenyl)pyrrole) films are electroactive, meaning they can be reversibly oxidized and reduced, a characteristic property of conducting polymers.

Table 1: Electrochemical Polymerization Data for N-Alkenylpyrroles

MonomerOxidation Potential (V vs. Ag/AgCl)Resulting Polymer
1-(2-propenyl)pyrrole1.15Electroactive
1-(3-butenyl)pyrrole1.10Electroactive
1-(4-pentenyl)pyrrole 1.08 Electroactive
1-(5-hexenyl)pyrrole1.05Electroactive

Note: The data is based on studies of N-alkenylpyrroles and indicates the general electrochemical behavior.

Optical Properties of N-Alkenylpyrrole Polymers

The optical properties of polymers derived from 1-(4-pentenyl)pyrrole are of interest for applications in optoelectronic devices, such as electrochromic windows and sensors. The electronic transitions in the conjugated polymer backbone give rise to characteristic absorption and emission spectra.

Fluorescence is another important optical property. While many conducting polymers have low fluorescence quantum yields due to efficient non-radiative decay pathways, functionalization of the pyrrole ring can sometimes enhance emission. There is potential for poly(1-(4-pentenyl)pyrrole) to exhibit fluorescence, which could be exploited in sensing applications.

Integration into Smart Materials and Responsive Systems

The dual functionality of 1H-Pyrrole, 1-(4-pentenyl)- makes it a candidate for integration into smart materials and responsive systems. These materials can change their properties in response to external stimuli such as changes in temperature, pH, light, or the presence of specific chemical species.

The terminal double bond of the 4-pentenyl group offers a site for further chemical modification or for creating stimuli-responsive behavior. For example, this group could be functionalized with moieties that are sensitive to specific stimuli. Additionally, the conjugated polypyrrole backbone itself can exhibit changes in its conductivity and optical properties in response to its environment, forming the basis for a responsive system. While specific examples of 1-(4-pentenyl)pyrrole in smart materials are not extensively documented, the principles of stimuli-responsive polymers suggest its potential in this area. nih.govrsc.org

Cross-linking Agent in Polymer Network Formation

The vinyl group in 1H-Pyrrole, 1-(4-pentenyl)- provides a reactive site for cross-linking, allowing for the formation of robust polymer networks. Cross-linking can significantly improve the mechanical properties, thermal stability, and solvent resistance of the resulting material.

The terminal alkene can participate in various cross-linking reactions, such as free-radical polymerization or thiol-ene click chemistry. This allows for the creation of a three-dimensional network where the conductive polypyrrole chains are interconnected. Such cross-linked materials could find applications as durable conductive coatings, membranes, or as components in composite materials. The ability to form cross-linked networks is a significant advantage over linear polypyrrole, which can be brittle and difficult to process.

Development of Sensing Materials Based on Pyrrole Polymers

The inherent conductivity of polypyrrole and its sensitivity to the surrounding environment make it an excellent material for chemical sensors. Polymers derived from 1H-Pyrrole, 1-(4-pentenyl)- can be utilized in the fabrication of various types of sensors.

The general principle behind polypyrrole-based sensors is that the interaction of an analyte with the polymer film causes a change in its electrical properties (e.g., resistance, capacitance) or optical properties (e.g., absorbance, fluorescence). This change can be measured and correlated to the concentration of the analyte.

The 4-pentenyl group can be further functionalized with specific recognition elements (e.g., ionophores, enzymes) to create sensors with high selectivity for a particular target molecule. For example, the alkene could be modified to introduce a binding site for a specific ion, leading to the development of an ion-selective electrode. While specific sensor applications of poly(1-(4-pentenyl)pyrrole) are still an emerging area of research, the foundational properties of polypyrrole suggest significant potential in this domain. rsc.orgnih.govresearchgate.net

Table 2: Potential Sensing Applications of Poly(1-(4-pentenyl)pyrrole)

Sensor TypePotential AnalyteSensing Principle
Gas SensorVolatile Organic Compounds (VOCs), AmmoniaChange in electrical resistance upon gas adsorption
Ion-Selective ElectrodeMetal ions, AnionsPotentiometric response due to selective ion binding
BiosensorGlucose, DNA, ProteinsChange in conductivity or optical signal upon biorecognition event

Catalytic Applications of 1h Pyrrole, 1 4 Pentenyl and Its Derivatives

Ligand Design for Transition Metal Catalysis

The design of ancillary ligands is a cornerstone of modern transition metal catalysis, allowing for the fine-tuning of a metal center's steric and electronic properties to control reactivity and selectivity. Pyrrole-based structures are frequently employed as ligands due to the electron-rich nature of the pyrrole (B145914) ring and the synthetic versatility of the scaffold. The compound 1H-Pyrrole, 1-(4-pentenyl)- represents a building block that can be elaborated into multidentate ligands capable of forming stable and reactive complexes with transition metals.

A key strategy for converting simple alkenes into coordinating groups is through transformations like hydroformylation, hydroamination, or hydrosilylation, which can introduce donor atoms such as oxygen, nitrogen, or phosphorus. Another powerful technique is olefin metathesis, particularly ring-closing metathesis (RCM), which can be used to create cyclic structures. For instance, a common route to pyrroline (B1223166) and related N-heterocycles involves the RCM of diallylated amines using ruthenium-based catalysts. organic-chemistry.orgacs.org Although 1H-Pyrrole, 1-(4-pentenyl)- is not a diene itself, it could be functionalized with another olefinic chain to enable such cyclizations, leading to rigid, multidentate ligand frameworks.

The coordination of a pyrrole derivative to a metal center typically occurs through the nitrogen atom, which acts as a σ-donor. The electronic properties of the resulting metal complex are heavily influenced by the substituents on the pyrrole ring. The N-(4-pentenyl) group in 1H-Pyrrole, 1-(4-pentenyl)- is primarily an electronically neutral alkyl chain, but its transformation into a coordinating arm would drastically alter the ligand's behavior.

For example, functionalizing the terminal alkene to introduce a phosphine (B1218219) or amine donor would create a bidentate [N, P] or [N, N] ligand. Such chelation significantly enhances the stability of the metal complex. Furthermore, the electronic character of the pyrrole ligand itself can be modulated. Research on pincer-type PNP ligands, where a central pyrrolide-amido donor is flanked by two phosphine arms, demonstrates that modifications to the pyrrole backbone, such as dehydrogenation, can have profound effects on the redox potentials of the coordinated metal. organic-chemistry.org Loss of aromaticity in the pyrrole ring makes the nitrogen atom more basic and electron-donating, which in turn makes the metal center more electron-rich and shifts its redox potentials to more negative values. organic-chemistry.org This electronic modulation is critical for enabling challenging catalytic steps, such as oxidative addition or reductive elimination.

The coordination of pyrrolic nitrogen to a metal can regulate the electronic structure and thereby promote catalytic activity. google.com This principle is fundamental to the design of high-performance catalysts for various reactions, including oxygen reduction and water splitting, where fine-tuning the electronic environment of the metal active site is paramount. google.comekb.eg

Pyrrole-containing ligands have found utility in various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While there are no specific reports detailing the use of ligands derived directly from 1H-Pyrrole, 1-(4-pentenyl)- in cross-coupling, the established success of related pyrrole-based ligands highlights the potential.

For example, N-phenyl-2-(dicyclohexylphosphino)pyrrole has been used in combination with ruthenium catalysts for the N-alkylation of amines with alcohols. acs.org This demonstrates how a simple phosphine-substituted pyrrole can act as an effective ligand. A hypothetical derivative of 1H-Pyrrole, 1-(4-pentenyl)- , functionalized to incorporate a phosphine group at the 2-position of the pyrrole ring or on the pentenyl chain, could foreseeably be employed in similar transformations, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

Recent developments have also shown that bismuth complexes can photocatalytically catalyze the cross-coupling of aryl iodides with pyrrole derivatives. researchgate.net In these systems, the pyrrole acts as a C-H coupling partner. The N-substituent on the pyrrole can influence the reactivity and selectivity of such transformations.

The table below illustrates the performance of a pyrrole-based ligand in a nickel-catalyzed asymmetric reductive cross-coupling reaction, showcasing the high yields and enantioselectivities that can be achieved with well-designed ligands. Although not derived from the title compound, it exemplifies the catalytic potential of this class of ligands.

Table 1: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling of Heteroaryl Iodides with a Chloroalkane using a Chiral Ligand. nih.gov
EntryHeteroaryl IodideProductYield (%)Enantiomeric Excess (ee, %)
12-Chloro-3-iodopyridineCorresponding 1,1-di(hetero)arylalkane8596
22-Fluoro-3-iodopyridineCorresponding 1,1-di(hetero)arylalkane4195
35-Iodo-2-(trifluoromethyl)pyridineCorresponding 1,1-di(hetero)arylalkane7296
42-Iodo-6-methoxypyridineCorresponding 1,1-di(hetero)arylalkane8096
52-Amino-5-iodopyrimidineCorresponding 1,1-di(hetero)arylalkane8298
6N-Boc-6-iodoindoleCorresponding 1,1-di(hetero)arylalkane9296

Organocatalytic Roles of N-Functionalized Pyrroles

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthesis. Pyrroles and their derivatives are often involved in organocatalytic reactions, typically as nucleophilic substrates rather than as the catalysts themselves. The electron-rich nature of the pyrrole ring makes it an excellent partner in reactions like the Friedel-Crafts alkylation. nih.gov In such reactions, a chiral organocatalyst, often a secondary amine, activates an α,β-unsaturated aldehyde or ketone by forming a transient iminium ion. This activation lowers the LUMO of the electrophile, rendering it susceptible to attack by the pyrrole.

While the pyrrole derivative is a reactant, its N-substituent plays a crucial role in modulating its nucleophilicity and steric profile, thereby influencing the reaction's efficiency and selectivity. The N-(4-pentenyl) group is not expected to directly participate in the catalytic cycle in these contexts.

However, N-functionalized pyrroles can be precursors to more complex organocatalytic systems. For example, the pentenyl chain could be functionalized with a catalytically active group, such as a thiourea (B124793) or a primary amine, to create a bifunctional catalyst where the pyrrole moiety can engage in hydrogen bonding or other non-covalent interactions with a substrate.

Furthermore, N-alkenylpyrroles can participate in higher-order cycloaddition reactions under organocatalytic conditions. These reactions construct complex polycyclic frameworks with high stereocontrol. rsc.orgacs.org For instance, an [8+2] cycloaddition involving an alkenylpyrrole can be catalyzed by a chiral secondary amine, proceeding through an iminium ion intermediate. rsc.org In this scenario, the N-alkenylpyrrole is a key building block that is incorporated into the final product in a highly selective manner, guided by the organocatalyst.

The table below provides examples of N-substituted pyrroles synthesized via organocatalytic methods, illustrating the versatility of these approaches.

Table 2: Organocatalytic Synthesis of N-Substituted Pyrroles. uu.nl
EntryAmine SubstrateCatalystProductYield (%)
1AnilineCholine chloride/urea1-Phenyl-1H-pyrrole95
24-MethoxyanilineCholine chloride/urea1-(4-Methoxyphenyl)-1H-pyrrole99
3BenzylamineCholine chloride/urea1-Benzyl-1H-pyrrole92
4n-ButylamineCholine chloride/urea1-Butyl-1H-pyrrole85
5AnilineSquaric acid1-Phenyl-1H-pyrrole95
64-ChloroanilineSquaric acid1-(4-Chlorophenyl)-1H-pyrrole92

Advanced Derivatization and Functionalization Strategies

Regioselective Functionalization of the Pyrrole (B145914) Ring at C-2 and C-3 Positions

The functionalization of the pyrrole ring in N-substituted pyrroles is governed by the principles of electrophilic aromatic substitution, with a strong inherent preference for reaction at the C-2 (and C-5) positions. semanticscholar.orgstackexchange.com This is due to the superior stabilization of the cationic intermediate (σ-complex) when the electrophile adds to the C-2 position, where the positive charge can be delocalized over more atoms, including the nitrogen, without disrupting the aromaticity of a fused benzene (B151609) ring (which is not present here but is a key factor in indole (B1671886) chemistry). stackexchange.com

Achieving substitution at the less-favored C-3 position is more complex and typically requires specialized strategies. These can include kinetic control under specific conditions, the use of directing groups, or blocking the more reactive C-2 and C-5 positions to force reaction at C-3.

Key Research Findings:

C-2 Functionalization: Standard electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or Friedel-Crafts acylation, reliably yield 2-substituted pyrroles. The N-substituent does not typically alter this inherent preference.

C-3 Functionalization: Accessing the C-3 position often involves multi-step sequences. One approach is the directed lithiation of a pyrrole already substituted at C-2 and C-5. Alternatively, certain transition metal-catalyzed C-H activation protocols can override the inherent reactivity patterns. For instance, while many palladium-catalyzed reactions favor C-2, specific ligand and catalyst combinations, sometimes involving directing groups, can achieve C-3 selectivity. beilstein-journals.org

Electrophile-Controlled Regioselectivity: In some systems, the reactivity of the electrophile itself can determine the site of functionalization. For N-benzenesulfonyl-3-bromopyrrole, lithiation initially forms the C-2 lithio species. Quenching this with highly reactive electrophiles results in C-2 substitution, whereas less reactive electrophiles allow for an equilibrium to be established with the thermodynamically more stable C-5 lithio species, leading to C-5 functionalization. acs.org This principle highlights the dynamic nature of these intermediates and offers a pathway for tunable reactivity.

Dearomative Cycloadditions: The pyrrole ring can also participate in dearomative cycloaddition reactions. For example, 3-alkenylpyrroles can react with oxyallyl cations in a formal (4+3) cycloaddition to produce cyclohepta[b]pyrroles, demonstrating a transformation that engages the C-2 and C-3 positions in a concerted fashion. acs.org

Table 1: Regioselective Functionalization Reactions of the Pyrrole Ring

Reaction Type Reagents Target Position Expected Product from 1H-Pyrrole, 1-(4-pentenyl)-
Vilsmeier-Haack Formylation POCl₃, DMF, then H₂O C-2 1-(4-Pentenyl)-1H-pyrrole-2-carbaldehyde
Friedel-Crafts Acylation Ac₂O, Lewis Acid (e.g., BF₃·OEt₂) C-2 1-(1-(4-Pentenyl)-1H-pyrrol-2-yl)ethan-1-one
Lithiation-Quench n-BuLi or LDA, then E⁺ (e.g., CO₂) C-2 1-(4-Pentenyl)-1H-pyrrole-2-carboxylic acid

| C-H Glycosylation | Glycosyl Halides, InCl₃ | C-2 / C-3 | Mixture of C-2 and C-3 glycosylated products. researchgate.net |

Selective Transformations of the 4-Pentenyl Side Chain for Specific Applications

The terminal double bond of the 4-pentenyl side chain offers a distinct reaction site that can be modified independently of the pyrrole ring, a concept known as chemoselectivity. This allows for the introduction of new functional groups and the construction of more complex molecular architectures, such as bicyclic systems via intramolecular cyclization.

Key Research Findings:

Oxidative Transformations: The alkene can be readily oxidized to introduce oxygen-containing functional groups. Epoxidation using reagents like m-CPBA yields an epoxide, while dihydroxylation with osmium tetroxide or under Sharpless conditions produces a vicinal diol. Such diol formation on the pentenyl tail has been identified as a significant metabolic pathway for related synthetic cannabinoid receptor agonists. springermedizin.de

Intramolecular Cyclization: The pentenyl chain is perfectly positioned for 5-exo cyclization reactions. Intramolecular hydroamination, catalyzed by transition metals like gold or rhodium, can be used to construct a new pyrrolidine (B122466) ring fused to the pyrrole nitrogen, forming a pyrrolo[1,2-a]pyrazine-like core. organic-chemistry.org Radical cyclizations are also effective; iminyl radicals generated from the pyrrole can cyclize onto the pentenyl chain to create bicyclic structures. mdpi.com

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov hydration of the double bond, selectively producing a terminal primary alcohol. This transformation converts the hydrophobic alkenyl chain into a hydrophilic, functionalized side chain without altering the pyrrole core.

Metathesis Reactions: The terminal alkene can participate in ring-closing metathesis (RCM) if another double bond is present in the molecule, or in cross-metathesis with other alkenes to elongate or modify the side chain.

Table 2: Selective Transformations of the 4-Pentenyl Side Chain

Transformation Reagents Functional Group Introduced Expected Product Structure
Epoxidation m-CPBA Epoxide 1-((2-(oxiran-2-yl)ethyl)methyl)-1H-pyrrole
Dihydroxylation 1. OsO₄ (cat.), NMO; 2. NaHSO₃ Vicinal Diol 5-(1H-Pyrrol-1-yl)pentane-1,2-diol
Hydroboration-Oxidation 1. BH₃·THF; 2. H₂O₂, NaOH Primary Alcohol 5-(1H-Pyrrol-1-yl)pentan-1-ol
Intramolecular Hydroamination Au(I) or Rh(I) catalyst Pyrrolidine Ring Fused bicyclic system

| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone | 1-(1H-Pyrrol-1-yl)pentan-4-one |

Chemo- and Regioselective Modifications for Enhanced Reactivity Studies

Studying the reactivity of 1H-Pyrrole, 1-(4-pentenyl)- can be further enhanced by strategic modifications that tune the electronic properties or introduce directing groups. These modifications allow for a deeper understanding of reaction mechanisms and provide pathways to otherwise inaccessible derivatives. The goal is to control which part of the molecule reacts (chemoselectivity) and where on that part the reaction occurs (regioselectivity).

Key Research Findings:

N-Protecting/Directing Groups: While the 1-(4-pentenyl) group is a simple alkyl-type substituent, replacing it with or adding a more functional group to the nitrogen can profoundly influence reactivity. An electron-withdrawing group, such as a benzenesulfonyl group, deactivates the pyrrole ring towards electrophilic attack but enhances the acidity of the ring protons, facilitating directed ortho-metalation (DoM) strategies. acs.org The choice of such a group can completely alter the synthetic strategy.

Catalyst-Controlled Site Selectivity: For a given substrate, the choice of transition metal catalyst can offer divergent reactivity pathways. In the functionalization of 3-carboxamide indoles, which are structurally related to pyrroles, a Rh(I) catalyst can induce a 1,2-acyl translocation followed by C-3 functionalization. nih.gov In contrast, an Ir(III) catalyst with the same substrates can suppress this migration and lead to direct C-2 functionalization. nih.gov This catalyst control allows for selective access to different constitutional isomers from a single starting material, representing a powerful tool for reactivity studies.

Tuning Side Chain vs. Ring Reactivity: The relative reactivity of the pyrrole ring and the pentenyl side chain can be modulated. In strongly acidic conditions, the pyrrole ring is prone to polymerization. semanticscholar.org Therefore, reactions requiring strong acids are better focused on the side chain first, or the pyrrole nitrogen must be protected with a robust electron-withdrawing group. Conversely, under conditions for electrophilic aromatic substitution, the electron-rich pyrrole ring is generally more reactive than the isolated double bond of the side chain. This inherent difference in reactivity forms the basis of many chemoselective transformations.

Table 3: Influence of Modifications on Reactivity

Modification Strategy Example Modifier Effect on Reactivity Potential Outcome for Pyrrole System
N-Directing Group N-Benzenesulfonyl Deactivates ring to EAS; Acidifies C-2/C-5 protons Facilitates selective lithiation/functionalization at C-2 or C-5. acs.org
Catalyst Control Rh(I) vs. Ir(III) Catalysts Divergent site selectivity (e.g., C-2 vs. C-3). nih.gov Access to different regioisomers of C-H functionalized products.
Reaction Phasing Stepwise Transformation Allows protection of one functional group while reacting the other. Epoxidation of side chain first, followed by Vilsmeier-Haack on the ring.

| Solvent Effects | Protic vs. Aprotic Solvents | Can alter the stability of intermediates and transition states. | May influence the ratio of C-2 vs. C-3 substituted products in borderline cases. |

Future Directions and Emerging Research Avenues in 1h Pyrrole, 1 4 Pentenyl Chemistry

Sustainable and Green Synthesis Protocols for Pyrrole (B145914) Derivatives

The chemical industry's growing emphasis on environmental responsibility has spurred the development of green and sustainable methods for synthesizing pyrrole derivatives. semnan.ac.irorientjchem.org Traditional methods often involve harsh reaction conditions, toxic solvents, and complex purification processes, leading to significant waste generation. semanticscholar.org In contrast, modern approaches prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. semanticscholar.orgucl.ac.uk

Key strategies in the green synthesis of pyrroles include:

Solvent-free reactions: Conducting reactions without a solvent medium minimizes volatile organic compound (VOC) emissions and simplifies product isolation. semnan.ac.iracs.org

Use of green solvents: When a solvent is necessary, the focus is on using water, ethanol, or ionic liquids, which are less toxic and more environmentally friendly than traditional organic solvents. semanticscholar.orgresearchgate.net

Catalyst innovation: The development of reusable and non-toxic catalysts, such as ionic liquids and heterogeneous catalysts, is a cornerstone of green pyrrole synthesis. semnan.ac.irnih.gov For instance, ionic liquids like 3-sulfonic acid 1-imidazolopyridinium hydrogen sulfate (B86663) have been used as recoverable catalysts. semnan.ac.ir

Microwave and ultrasound assistance: These energy sources can accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. semanticscholar.orgrsc.org

Multi-component reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are highly atom-economical and efficient. semnan.ac.irorientjchem.org The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, is being adapted for greener conditions. acs.orgwikipedia.org

These sustainable protocols not only reduce the environmental impact of chemical synthesis but also often lead to improved efficiency and cost-effectiveness. semnan.ac.ir

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic structure of the pyrrole ring, coupled with the reactive pentenyl side chain in 1H-Pyrrole, 1-(4-pentenyl)-, offers a rich landscape for exploring novel chemical reactions. numberanalytics.com The pyrrole core is an electron-rich aromatic system prone to electrophilic substitution, while the terminal double bond of the pentenyl group is susceptible to a variety of addition and cycloaddition reactions. wikipedia.orgresearchgate.net

Recent research has focused on:

Cycloaddition Reactions: The pentenyl-substituted pyrrole can participate in various cycloaddition reactions. For instance, dearomative (4+3) cycloadditions with oxyallyl cations have been used to construct complex cyclohepta[b]pyrrole (B8667514) frameworks. acs.orguchicago.edu Vinylpyrroles can also act as dienes in Diels-Alder reactions. wikipedia.org

Carbolithiation: This versatile transformation involves the addition of an organolithium reagent across the double bond of the pentenyl group, creating a new carbon-carbon bond and a new organolithium species that can be further functionalized. researchgate.net

Ring-Closing Metathesis (RCM): The pentenyl group provides a handle for RCM, a powerful tool for constructing new ring systems. This has been utilized in the synthesis of pyrrole-appended heterocycles. acs.org

Stereoselective Transformations: Researchers are developing methods to control the stereochemistry of reactions involving the pentenyl side chain, which is crucial for the synthesis of chiral molecules with specific biological activities. uochb.cz

Domino Reactions: The dual reactivity of 1H-Pyrrole, 1-(4-pentenyl)- makes it an ideal substrate for domino reactions, where a single event triggers a cascade of subsequent transformations, leading to the rapid assembly of complex molecular architectures. researchgate.net

These investigations into novel reactivity are expanding the synthetic chemist's toolbox and enabling the creation of previously inaccessible molecular structures.

Rational Design of New Functional Materials with Tunable Properties

The ability to precisely control the chemical structure of 1H-Pyrrole, 1-(4-pentenyl)- and its derivatives makes it a promising building block for the rational design of new functional materials. The properties of these materials can be tuned by modifying the pyrrole ring, the pentenyl side chain, or by copolymerization with other monomers. nih.gov

Material TypeKey FeaturesPotential Applications
Conducting Polymers (Polypyrroles)High conductivity, environmental stability, biocompatibility. nih.govwikipedia.org The pentenyl group allows for post-polymerization functionalization. researchgate.netSensors, biosensors, energy storage devices, flexible electronics. numberanalytics.com
Nonlinear Optical (NLO) MaterialsLarge delocalized π-electron systems lead to significant NLO properties. scirp.orgOptical switching, information storage, optical limiting. scirp.org
Smart MaterialsResponsive to external stimuli such as light, heat, or pH due to the dynamic nature of the pyrrole ring and the reactivity of the pentenyl group.Drug delivery systems, actuators, and self-healing materials.

The introduction of the alkenyl side chain is particularly significant as it provides a versatile handle for post-polymerization modification, allowing for the facile chemical alteration of the polymer to generate novel materials with tailored optoelectronic properties. researchgate.netresearchgate.net This approach has been successfully demonstrated in the synthesis of polythiophenes with alkenyl side chains, a strategy that can be extended to polypyrroles. researchgate.net

Interdisciplinary Research with Broader Chemical and Material Science Implications

The study of 1H-Pyrrole, 1-(4-pentenyl)- is increasingly transcending traditional disciplinary boundaries, fostering collaborations between organic chemists, materials scientists, biologists, and engineers. nih.gov This interdisciplinary approach is crucial for translating fundamental chemical knowledge into real-world applications. colab.ws

Key areas of interdisciplinary research include:

Biomedical Applications: Pyrrole- and porphyrin-derived nanoscale materials are being explored for a wide range of biomedical uses, including fluorescence imaging, photodynamic therapy, and drug delivery. nih.gov The biocompatibility of polypyrrole makes it an attractive material for these applications. nih.gov

Drug Discovery: The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govnih.gov The ability to functionalize the pentenyl group of 1H-Pyrrole, 1-(4-pentenyl)- opens up new avenues for creating libraries of potential therapeutic agents.

Materials Science: The unique properties of pyrrole-based polymers are of great interest to materials scientists for applications ranging from anti-corrosion coatings to advanced electronic devices. researchgate.net The development of new synthetic methods for pyrrole derivatives directly impacts the types of materials that can be created. researchgate.net

The convergence of expertise from different fields is accelerating the pace of innovation and expanding the impact of pyrrole chemistry on science and technology.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodReaction TimeYieldKey ReagentsReference
Clausson-Kaas25–30 hrs93%Furan, NH₄OAc
Grignard Reaction4 hrs84–94%Propynyl MgBr, THF
Chloranil Reflux25–30 hrsN/AChloranil, xylene

Advanced: How can reaction conditions be optimized to enhance regioselectivity in 4-pentenyl substitution on pyrrole rings?

Answer:
Regioselectivity challenges arise due to competing electrophilic substitution pathways. Strategies include:

  • Directing Groups: Introducing electron-withdrawing groups (e.g., sulfonyl) at specific positions to direct substitution .
  • Catalytic Systems: Using Lewis acids (e.g., AlCl₃) to stabilize transition states favoring C-1 substitution .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) may favor kinetic control, while non-polar solvents (e.g., xylene) favor thermodynamic products .

Example: In 3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole synthesis, sulfonyl groups directed substitution to the C-3 position, achieving >85% selectivity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing 1-(4-pentenyl)-1H-pyrrole?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substitution patterns (e.g., pentenyl proton signals at δ 5.0–5.8 ppm and pyrrole ring protons at δ 6.2–6.9 ppm) .
  • GC-MS: Retention indices and fragmentation patterns (e.g., molecular ion peak at m/z 149 for the pyrrole core) .
  • IR: Stretching vibrations for C=C (1640–1680 cm⁻¹) and N-H (3400–3500 cm⁻¹) .

Advanced: How can contradictions in reported thermodynamic data (e.g., retention indices) be resolved for 1H-pyrrole derivatives?

Answer:
Discrepancies in retention indices (e.g., 1-(2-furanylmethyl)-1H-pyrrole vs. alkyl-substituted analogs) arise from stationary phase polarity and temperature gradients in GC. Mitigation strategies:

  • Cross-validate using multiple columns (e.g., polar PEG-20M vs. non-polar DB-5) .
  • Compare with computational models (e.g., NIST Chemistry WebBook’s predicted vs. experimental indices) .

Q. Table 2: Retention Indices for Pyrrole Derivatives

CompoundDB-5 (Non-polar)PEG-20M (Polar)Reference
1-(2-Furanylmethyl)-1H-pyrrole11201455
1-Methyl-1H-pyrrole8901230

Basic: How should researchers align the synthesis of 1-(4-pentenyl)-1H-pyrrole with theoretical frameworks in heterocyclic chemistry?

Answer:

  • Frontier Molecular Orbital (FMO) Theory: Predict reactivity by analyzing HOMO-LUMO gaps of pyrrole and pentenyl precursors .
  • Hammett Substituent Constants: Quantify electronic effects of the 4-pentenyl group on pyrrole’s aromaticity .

Advanced: What safety protocols are critical when handling 1H-pyrrole derivatives with alkenyl substituents?

Answer:

  • Hazard Mitigation: Use fume hoods for volatile intermediates (e.g., 4-pentenyl bromide) and avoid open flames due to flammability .
  • PPE: Nitrile gloves and goggles to prevent skin/eye irritation (Category 2A/2B per GHS) .

Basic: How can researchers ensure reproducibility in synthesizing 1H-pyrrole derivatives across different laboratories?

Answer:

  • Standardized Protocols: Adopt published procedures (e.g., Clausson-Kaas reaction ) with strict control of stoichiometry and temperature.
  • Collaborative Validation: Share NMR/GC-MS data via open-access platforms to cross-check results .

Advanced: What statistical methods are suitable for analyzing yield variability in pyrrole synthesis (e.g., student-reported yields of 82–93%)?

Answer:

  • ANOVA: Compare yields across reaction conditions (e.g., solvent, catalyst) to identify significant variables .
  • Error Propagation Analysis: Quantify uncertainties from purification losses or measurement errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.